(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid is a compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its versatile pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid . Modern methods also employ greener and more efficient catalysts, such as sulfated polyborate, which allows for solvent-free conditions and high yields .
Industrial Production Methods
Industrial production of quinoxaline derivatives often involves large-scale synthesis using recyclable catalysts and environmentally friendly methods. Techniques such as microwave-assisted synthesis and the use of ionic liquids have been explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the quinoxaline ring, typically using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide in chloroform.
Major Products Formed
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different pharmacological activities .
Scientific Research Applications
(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, fluorescent materials, and electroluminescent materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antibiotic with anticancer properties.
Atinoleutin: Known for its antimicrobial activity.
Uniqueness
(S)-2-Amino-3-(quinoxalin-2-yl)propanoic acid is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and its potential in different scientific fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H11N3O2 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-quinoxalin-2-ylpropanoic acid |
InChI |
InChI=1S/C11H11N3O2/c12-8(11(15)16)5-7-6-13-9-3-1-2-4-10(9)14-7/h1-4,6,8H,5,12H2,(H,15,16)/t8-/m0/s1 |
InChI Key |
AVZRALYARGQMPH-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CC(C(=O)O)N |
Origin of Product |
United States |
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